4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds .
Preparation Methods
The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Some indole derivatives are being investigated as potential therapeutic agents for various diseases.
Industry: Indole compounds are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of immune responses .
Comparison with Similar Compounds
4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-2-carboxylic acid: Known for its use in synthesizing various pharmacologically active compounds.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique biological and chemical properties .
Properties
Molecular Formula |
C10H10BrNO3 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-3,7,12H,4H2,1H3,(H,13,14) |
InChI Key |
UUSIAMNOSMSIJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CC(N2)C(=O)O |
Origin of Product |
United States |
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